molecular formula C10H11F B1323607 3-(2-Fluorophenyl)-2-methyl-1-propene CAS No. 731772-97-7

3-(2-Fluorophenyl)-2-methyl-1-propene

Cat. No.: B1323607
CAS No.: 731772-97-7
M. Wt: 150.19 g/mol
InChI Key: XDWJZEAMPHYXBY-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-1-phenylpropan-1-ol. This intermediate is then dehydrated using a strong acid such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoroacetophenone, while reduction can produce 3-(2-fluorophenyl)-2-methylpropane.

Scientific Research Applications

3-(2-Fluorophenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in biochemical pathways and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorostyrene: Similar structure but lacks the methyl group on the propene chain.

    3-(2-Chlorophenyl)-2-methyl-1-propene: Similar structure with a chlorine atom instead of fluorine.

    3-(2-Fluorophenyl)-1-propene: Lacks the methyl group on the propene chain.

Properties

IUPAC Name

1-fluoro-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWJZEAMPHYXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641166
Record name 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-97-7
Record name 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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